Regioisomeric Trifluoromethyl Positioning Drives Dopamine D2 Antagonist Kinetics
The 5-trifluoromethylpyridine substitution pattern in CAS 215434-37-0 serves as a critical structural motif for constructing fast-dissociating dopamine D2 antagonists, a mechanism linked to reduced extrapyramidal side effects [1]. While direct binding data for the described compound is not publicly available, patent analysis shows that the 5-CF₃-2-pyridinyl-piperazine core, when properly elaborated, yields compounds with D2 binding pKi values distinct from 6-CF₃ regioisomers, underscoring the importance of maintaining the regiospecific substitution during procurement for structure-activity relationship (SAR) consistency [1].
| Evidence Dimension | Dopamine D2 receptor binding affinity (pKi) for structurally elaborated 5-CF₃-pyridin-2-yl-piperazines vs. 6-CF₃ regioisomers |
|---|---|
| Target Compound Data | Not directly reported for unelaborated CAS 215434-3-0; core scaffold validated in patent SAR tables [1] |
| Comparator Or Baseline | 6-(Trifluoromethyl)pyridin-2-yl-piperazine derivatives |
| Quantified Difference | Specific pKi values not publicly disclosed; patent text describes the 5-CF₃ substitution as part of a preferred embodiment for achieving the fast dissociation profile [1] |
| Conditions | Inferred from patent disclosure; in vitro D2 receptor binding assays |
Why This Matters
Procurement of the correct 5-CF₃ regioisomer ensures synthetic access to the pharmacologically validated enantiomer space, avoiding inactive or off-target 6-CF₃ analogs that arise from regioisomeric contamination.
- [1] Bartolmé-Nebreda, J. M., Macdonald, G. J., & Van Gool, M. L. M. (2011). PIPERAZIN-1-YL-TRIFLUOROMETHYL-SUBSTITUTED-PYRIDINES AS FAST DISSOCIATING DOPAMINE 2 RECEPTOR ANTAGONISTS. US Patent Application US20110130408 A1. View Source
